molecular formula C8H11BrClN B2764956 2-Bromo-4,6-dimethylaniline;hydrochloride CAS No. 854857-39-9

2-Bromo-4,6-dimethylaniline;hydrochloride

Cat. No.: B2764956
CAS No.: 854857-39-9
M. Wt: 236.54
InChI Key: LDCGRSWZGLHKFS-UHFFFAOYSA-N
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Description

Overview of Halogenated Aromatic Amines in Synthetic Research

Halogenated aromatic amines are a cornerstone of modern synthetic chemistry, valued as intermediates in the production of a wide array of fine chemicals. echemi.com These compounds are instrumental in creating pharmaceuticals, agrochemicals, and materials such as dyes and conductive polymers. researchgate.net The presence of a halogen, such as bromine, on the aromatic ring provides a reactive site for various transformations, most notably metal-catalyzed cross-coupling reactions. This reactivity allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is essential for building complex molecular frameworks. echemi.com

Significance of 2-Bromo-4,6-dimethylaniline (B183183);hydrochloride as a Versatile Synthetic Building Block

The specific structure of 2-Bromo-4,6-dimethylaniline makes it a highly valuable precursor in organic synthesis. The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming groups primarily to ortho- and para-positions. coleparmer.com The bromine atom serves as a versatile functional handle, enabling a variety of derivatizations. echemi.com It can participate in numerous cross-coupling reactions, allowing for the introduction of diverse substituents. The hydrochloride form of the amine can be advantageous in certain synthetic procedures, potentially by protecting the amine group or by modifying the compound's solubility and reactivity.

Current Research Landscape and Academic Relevance of the Compound

The academic relevance of 2-Bromo-4,6-dimethylaniline lies in its utility as a starting material for more complex molecules. Research efforts often focus on leveraging its unique substitution pattern to access novel chemical structures. For instance, the free base form, 2-Bromo-4,6-dimethylaniline, is known to react with other chemical agents like 3-chloro-3-methyl-but-1-yne to produce more elaborate aniline (B41778) derivatives. chemicalbook.com Such reactions highlight its role in constructing sterically hindered molecules that can be explored for various applications in medicinal chemistry and materials science.

Scope and Objectives of Research Endeavors Pertaining to 2-Bromo-4,6-dimethylaniline;hydrochloride

Research endeavors involving this compound are primarily aimed at exploiting its synthetic potential. Key objectives include the development of efficient and regioselective synthetic methodologies that use this building block. A significant area of focus is its application in palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis. The goal is to create novel compounds with potentially useful biological or material properties. The strategic placement of the bromo and methyl groups allows chemists to design and synthesize target molecules with a high degree of control over the final architecture.

Data Tables

Table 1: Physicochemical Properties of 2-Bromo-4,6-dimethylaniline

PropertyValue
CAS Number 41825-73-4 sigmaaldrich.com
Molecular Formula C₈H₁₀BrN sigmaaldrich.com
Molecular Weight 200.08 g/mol sigmaaldrich.com
Melting Point 43-47 °C sigmaaldrich.com
Appearance Powder or crystals
Solubility Insoluble in water chemicalbook.com

Table 2: Chemical Identifiers for 2-Bromo-4,6-dimethylaniline

Identifier TypeIdentifier
IUPAC Name 2-bromo-4,6-dimethylaniline nih.gov
InChI 1S/C8H10BrN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 sigmaaldrich.com
InChIKey YOSJCQJJIHEUKA-UHFFFAOYSA-N sigmaaldrich.com
SMILES Cc1cc(C)c(N)c(Br)c1 sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGRSWZGLHKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies: Preparation and Optimization of 2 Bromo 4,6 Dimethylaniline;hydrochloride

Classical Synthetic Approaches for Bromo-Substituted Anilines

The traditional synthesis of bromo-substituted anilines has heavily relied on direct electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Direct Bromination Reactions

Direct bromination of anilines, including dimethylaniline derivatives, is a long-established method for introducing bromine atoms onto the aromatic ring. The high reactivity of the amino group directs the substitution primarily to the ortho and para positions. However, this high reactivity can also lead to challenges in controlling the regioselectivity and preventing the formation of polybrominated byproducts. For instance, the bromination of aniline (B41778) with bromine water at room temperature readily yields a white precipitate of 2,4,6-tribromoaniline.

In the case of substituted anilines like 2,6-dimethylaniline (B139824), the reaction conditions significantly influence the position of bromination. For example, the bromination of 2,6-dimethylaniline in glacial acetic acid predominantly forms 4-bromo-2,6-dimethylaniline (B44771) in yields of 80-85%. Conversely, conducting the reaction in a strongly acidic medium can lead to the formation of substantial amounts of 3-bromo-2,6-dimethylaniline (B2819372). This highlights the critical role of the reaction environment in directing the regiochemical outcome.

Controlling the powerful activating effect of the amino group is crucial for achieving monosubstitution. A common strategy involves the acetylation of the amino group to form an acetanilide (B955). This moderately deactivating group still directs ortho- and para-substitution but with greater control, allowing for selective bromination followed by hydrolysis to yield the desired bromoaniline.

Reductive Amination Routes

While not a primary or direct method for the synthesis of 2-Bromo-4,6-dimethylaniline (B183183) from a non-aminated precursor, reductive amination represents a fundamental route for the formation of C-N bonds and the synthesis of anilines in general. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. In the context of preparing bromo-anilines, a hypothetical reductive amination route would involve the reduction of a corresponding brominated nitro- or other nitrogen-containing aromatic compound. For instance, the reduction of a brominated nitro-dimethylbenzene derivative would yield a bromo-dimethylaniline. This approach is generally less common for introducing the aniline functionality when the aniline itself is the starting material for bromination.

Modern and Optimized Synthetic Pathways for 2-Bromo-4,6-dimethylaniline;hydrochloride

Contemporary synthetic chemistry has focused on developing more selective, efficient, and environmentally benign methods for the preparation of halogenated anilines.

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted anilines like 2-Bromo-4,6-dimethylaniline. The challenge lies in directing the bromine atom to the sterically hindered ortho position in the presence of a para position.

One approach to enhance regioselectivity involves the use of specific brominating agents. N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to molecular bromine. It is often used for the selective bromination of aromatic compounds. For the synthesis of a related compound, 4-bromo-2,3-dimethylaniline, NBS in dimethylformamide (DMF) has been employed for the selective bromination of 2,3-dimethylaniline. While a direct application to 4,6-dimethylaniline to yield the 2-bromo isomer is not detailed in the available literature, this highlights the potential of NBS in controlling regioselectivity.

Another strategy for regioselective bromination of unprotected anilines involves the use of copper(II) bromide in ionic liquids. This method has shown high yields and excellent regioselectivity for para-bromination under mild conditions. While this specific method favors para-substitution, it demonstrates the potential of metal-based reagents and unconventional solvent systems to influence the outcome of bromination reactions.

A patent describes the ortho-bromination of ortho-alkylated anilines using NBS in a non-polar solvent like benzene (B151609) at room temperature. This method has been applied to substrates like o-toluidine (B26562) and o-ethylaniline to achieve ortho-bromination, suggesting its potential applicability to 4,6-dimethylaniline to obtain the desired 2-bromo isomer.

The formation of the hydrochloride salt is typically achieved in the final step by treating the free aniline with hydrochloric acid. A general procedure for forming the hydrochloride salt of a similar compound, 2,6-dimethylaniline, involves dissolving the aniline in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates and can be collected by filtration.

Catalytic Synthesis Strategies

Catalytic methods offer the potential for greater efficiency and selectivity in organic synthesis. While specific catalytic methods for the direct synthesis of 2-Bromo-4,6-dimethylaniline are not extensively documented, broader research into catalytic C-H activation and halogenation provides insights into potential strategies.

For instance, palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed using a directing group strategy. Although this directs to the meta position, it showcases the power of transition metal catalysis in overcoming the inherent ortho/para directing effect of the amino group. Ruthenium-catalyzed meta-selective C-H bromination has also been reported for 2-phenylpyridine (B120327) derivatives. While not directly applicable to the ortho-bromination of 4,6-dimethylaniline, these catalytic approaches represent the forefront of selective C-H functionalization and may inspire future developments for the synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing 2-Bromo-4,6-dimethylaniline hydrochloride, several strategies can be employed to align with these principles.

A key focus is the replacement of hazardous reagents like molecular bromine. One greener alternative is the in situ generation of the brominating agent. For example, a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanolic-aqueous medium can be used for the bromination of acetanilides. Another approach involves using copper halides in ionic liquids, which can serve as both the catalyst and the solvent, potentially reducing the use of volatile organic compounds.

Solid-state reactions offer another environmentally benign alternative. Novel solid-state brominations of anilines and phenols using gaseous bromine or solid brominating reagents have been shown to proceed with higher yields and selectivities than their solution-phase counterparts, often in the absence of a solvent.

The use of safer solvents is another important aspect of green chemistry. The development of a regioselective aromatic bromination of acetanilide using NBS and catalytic mandelic acid in aqueous conditions provides a greener alternative to traditional methods that use halogenated solvents.

The following table summarizes various synthetic approaches with a focus on their adherence to green chemistry principles.

Synthetic ApproachReagentsSolventGreen Chemistry Considerations
Classical Bromination Br₂Glacial Acetic AcidUse of hazardous molecular bromine; corrosive solvent.
NBS Bromination N-BromosuccinimideDichloromethaneUse of a halogenated solvent.
Green Bromination Ceric Ammonium Nitrate, KBrEthanol/WaterAvoids molecular bromine; uses a greener solvent system.
Ionic Liquid Method CuBr₂Ionic LiquidPotential for catalyst and solvent recycling; avoids volatile organic compounds.
Aqueous Bromination NBS, Mandelic AcidWaterUse of water as a safe and environmentally benign solvent.

By adopting these greener methodologies, the synthesis of 2-Bromo-4,6-dimethylaniline hydrochloride can be made more sustainable and environmentally responsible.

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents is a primary goal of green chemistry. For the synthesis of bromoanilines, this often involves exploring reactions in aqueous media or under solvent-free conditions.

The precursor for 2-Bromo-4,6-dimethylaniline is 2,6-dimethylaniline. The bromination of 2,6-dimethylaniline is highly dependent on reaction conditions, which dictate the regioselectivity of the product. While specific solvent-free or purely aqueous syntheses for 2-Bromo-4,6-dimethylaniline are not extensively detailed in publicly available literature, general principles of electrophilic aromatic substitution in such media can be considered. Aqueous bromination of anilines can be achieved using reagents like bromine water, but this often leads to multiple substitutions and a mixture of products due to the high reactivity of the aniline ring. google.com

Control over the reaction can sometimes be achieved by performing the bromination on the corresponding aniline hydrohalide salt in an inert, water-immiscible solvent, which can offer higher yields and selectivity. google.com Although not a strictly aqueous or solvent-free method, it represents a step towards more controlled and efficient processes. The subsequent conversion to the free base and then to the hydrochloride salt would typically follow standard organic chemistry procedures. The formation of the hydrochloride salt itself is often performed by treating the purified amine with a solution of hydrochloric acid in a suitable solvent like ethyl acetate or diethyl ether, followed by precipitation or evaporation. chemicalbook.com

Atom Economy and Waste Minimization in Preparation

Atom economy is a critical metric for evaluating the efficiency of a chemical synthesis, measuring the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of 2-Bromo-4,6-dimethylaniline, the primary reaction is the bromination of 2,6-dimethylaniline.

The theoretical reaction for the synthesis of the free base is: C₈H₁₁N + Br₂ → C₈H₁₀BrN + HBr

The atom economy for this substitution reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,6-dimethylanilineC₈H₁₁N121.18
BromineBr₂159.81
2-Bromo-4,6-dimethylaniline C₈H₁₀BrN 200.08
Hydrogen BromideHBr80.91

Theoretical Atom Economy = (200.08 / (121.18 + 159.81)) x 100 ≈ 71.2%

Process Intensification and Scalability Considerations for Synthesis

Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. For the synthesis of fine chemicals like 2-Bromo-4,6-dimethylaniline hydrochloride, this can include the use of continuous flow reactors.

Flow chemistry offers several advantages for scalability compared to traditional batch processing:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise control of reaction temperature, which is crucial for managing exothermic bromination reactions and controlling selectivity.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents like bromine.

Rapid Mixing: Efficient mixing in flow reactors can lead to faster reaction times and more consistent product quality.

While specific applications of process intensification for the synthesis of 2-Bromo-4,6-dimethylaniline are not widely reported, the principles are directly applicable. A scalable process would likely involve the continuous feeding of 2,6-dimethylaniline and a brominating agent into a flow reactor under optimized temperature and residence time conditions. The output stream would then undergo continuous workup and purification, potentially including an in-line acid addition to precipitate the hydrochloride salt, streamlining the entire manufacturing process from starting material to final product.

Comparative Analysis of Synthetic Efficiency and Yields

A comparative analysis of synthetic routes to 2-Bromo-4,6-dimethylaniline is challenging due to the predominance of methods that yield its isomer, 4-Bromo-2,6-dimethylaniline. The direct bromination of 2,6-dimethylaniline typically favors substitution at the 4-position (para) due to steric hindrance from the two methyl groups flanking the amine.

For instance, the bromination of 2,6-dimethylaniline in glacial acetic acid is reported to yield 4-Bromo-2,6-dimethylaniline with yields of 80-85%. google.comprepchem.com In contrast, conducting the reaction in a strongly acidic medium can lead to the formation of 3-bromo-2,6-dimethylaniline as a significant byproduct. google.comprepchem.com

A patented process for producing 4-bromo-2,6-dialkylaniline hydrohalides involves brominating the corresponding aniline hydrohalide in an inert solvent like 1,2-dichloroethane (B1671644) or cyclohexane. This method is claimed to produce the 4-bromo isomer in nearly quantitative yields (e.g., 97% to 99.9% for related compounds). google.com

Achieving high yields of the desired 2-Bromo isomer would likely require a more complex, multi-step synthetic strategy, potentially involving directing groups or starting from a precursor that already has the desired substitution pattern. Without specific, documented high-yield syntheses for 2-Bromo-4,6-dimethylaniline, a direct comparison of efficiency is not feasible. The efficiency of any chosen route would ultimately be evaluated based on the final, isolated yield of the purified hydrochloride salt, factoring in losses from all reaction and purification steps.

Reactivity and Mechanistic Investigations of 2 Bromo 4,6 Dimethylaniline;hydrochloride

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 2-bromo-4,6-dimethylaniline (B183183) is profoundly influenced by the electronic nature of its substituents. The amino and methyl groups are electron-donating, thus activating the ring towards electrophilic attack, while the bromine atom is electron-withdrawing via induction but electron-donating through resonance.

Electrophilic aromatic substitution (SₑAr) on 2-bromo-4,6-dimethylaniline is governed by the directing effects of the existing groups.

Amino Group (-NH₂): As a powerful activating group, the amino substituent strongly directs incoming electrophiles to the ortho and para positions. By resonance, it donates electron density to the ring, stabilizing the cationic intermediate (the sigma complex).

Methyl Groups (-CH₃): These groups are weakly activating through an inductive effect and hyperconjugation, also directing electrophiles to ortho and para positions.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the cationic intermediate through resonance.

In 2-bromo-4,6-dimethylaniline, the positions are substituted as follows: C1-NH₂, C2-Br, C4-CH₃, C6-CH₃. The available positions for substitution are C3 and C5. The directing effects of the substituents converge to strongly favor substitution at these positions. The -NH₂ group directs ortho to C6 (occupied) and para to C4 (occupied), but also ortho to C2 (occupied). Critically, the positions meta to the deactivating bromine (C3 and C5) are ortho and para to the activating amino and methyl groups. Therefore, electrophilic attack is predicted to occur at the C3 and C5 positions.

Under acidic conditions, such as in the presence of its hydrochloride form, the amino group is protonated to the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. beilstein-journals.org In this case, the directing effects would be in conflict, making the reaction less straightforward and generally slower. However, for most electrophilic substitutions, conditions are chosen to utilize the reactivity of the free aniline (B41778).

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. nih.gov These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The aromatic ring of 2-bromo-4,6-dimethylaniline is substituted with electron-donating groups (amino and methyl), making it electron-rich. This electronic character disfavors the formation of the negatively charged intermediate required for an SₙAr mechanism. Consequently, direct nucleophilic attack on the aromatic ring, either to displace a hydrogen atom or the bromine atom, is not a facile process and is generally not observed under standard SₙAr conditions. Such reactions would require exceptionally harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is beyond the typical scope.

Reactions Involving the Bromine Substituent

The carbon-bromine bond in 2-bromo-4,6-dimethylaniline provides a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions where the bromine atom is substituted.

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Unprotected ortho-bromoanilines are known to be viable substrates for these transformations. nih.gov The basic conditions typically used in these reactions ensure that the aniline is in its free amino form (-NH₂), not the protonated salt.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, to form a new C-C bond. nih.gov It is widely used for the synthesis of biaryl compounds. Research on similar substrates like 2,6-dibromoaniline (B42060) demonstrates that these couplings proceed efficiently. researchgate.net

Boronic Acid PartnerCatalyst SystemBase/SolventYield (%)
Phenylboronic acidPd(OAc)₂K₂CO₃ / aq. DMFGood to Excellent
4-Methylphenylboronic acidPd(OAc)₂K₂CO₃ / aq. DMF~96% (on analogous substrate) researchgate.net
4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃ / aq. DMF~62% (on analogous substrate) researchgate.net
2-Thienylboronic acidPd(dtbpf)Cl₂K₃PO₄ / Water-TolueneGood to Excellent mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is a primary route to arylalkynes. While aryl bromides are less reactive than aryl iodides, they are effective coupling partners, often requiring slightly elevated temperatures. wikipedia.org

Alkyne PartnerCatalyst SystemBase/SolventYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / TolueneGood (Typical) nih.gov
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / DMFGood (Typical)
1-HexynePd/C / CuI / PPh₃WaterGood (Typical) beilstein-journals.org

Buchwald-Hartwig Amination: This powerful reaction creates a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and depends on the specific amine coupling partner. nih.gov

Amine PartnerCatalyst/LigandBase/SolventYield (%)
AnilinePd(OAc)₂ / XPhosNaOt-Bu / TolueneGood to Excellent
MorpholinePd₂(dba)₃ / BINAPNaOt-Bu / TolueneGood (Typical)
DiphenylaminePd(allyl)Cl]₂ / XPhosNaOt-Bu / TolueneHigh (Typical) nih.gov
Benzophenone iminePd(OAc)₂ / XPhosKOt-Bu / TolueneGood to Excellent nih.gov

As discussed in section 3.1.2, the direct nucleophilic displacement of the bromine atom via the SₙAr mechanism is electronically disfavored for 2-bromo-4,6-dimethylaniline. The electron-rich nature of the aromatic ring prevents the stabilization of the required anionic intermediate. Therefore, this pathway is not a synthetically viable route for the functionalization of this compound under standard conditions.

Reductive debromination involves the removal of the bromine substituent and its replacement with a hydrogen atom. This transformation can be achieved through various methods. One of the most common and effective methods for the dehalogenation of aryl halides is palladium-catalyzed hydrogenation. nih.gov

In this process, the aryl bromide is treated with hydrogen gas (H₂) or a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis to cleave the carbon-palladium bond and form the new carbon-hydrogen bond, regenerating the catalyst. This method is generally high-yielding and tolerates a wide range of functional groups, including the amine and methyl groups present in the substrate.

Reactivity of the Protonated Amine Functionality

The reactivity of 2-bromo-4,6-dimethylaniline hydrochloride is fundamentally dictated by the state of its amine group. In its hydrochloride salt form, the nitrogen atom is protonated, existing as an anilinium ion (-NH₃⁺). This protonation renders the nitrogen lone pair unavailable for nucleophilic reactions. Consequently, for the amine to participate in reactions such as condensations, alkylations, or acylations, it must first be converted to the free amine, 2-bromo-4,6-dimethylaniline (-NH₂), typically through deprotonation with a base. The reactivity of the resulting free amine is then governed by a combination of steric and electronic factors imposed by the substituents on the aromatic ring.

Primary aromatic amines like 2-bromo-4,6-dimethylaniline readily undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is acid-catalyzed and proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule.

General Reaction Scheme for Imine Formation:

For 2-bromo-4,6-dimethylaniline, after deprotonation from its hydrochloride salt, the free amine can act as a nucleophile. However, the reaction kinetics are significantly influenced by the substitution pattern. The steric bulk from the ortho-bromo and ortho-methyl groups can hinder the initial nucleophilic attack on the carbonyl carbon and also destabilize the resulting tetrahedral hemiaminal intermediate. This steric inhibition of resonance can decrease the reaction rate compared to aniline or para-substituted anilines. The reaction often requires elevated temperatures and the removal of water to drive the equilibrium towards the imine product.

N-Alkylation: The nitrogen atom of the free 2-bromo-4,6-dimethylaniline can act as a nucleophile to displace a leaving group from an alkyl halide, leading to the formation of a secondary or tertiary amine. ncert.nic.in This is a nucleophilic substitution reaction. A specific example involves the reaction of 2-bromo-4,6-dimethylaniline with 3-chloro-3-methyl-but-1-yne, in the presence of triethylamine (B128534) (Et₃N) as a base and copper(I) chloride (CuCl) as a catalyst, to yield 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline. chemicalbook.com The base is crucial for neutralizing the HCl byproduct and ensuring the aniline remains in its nucleophilic free amine form.

N-Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form amides. ncert.nic.in This reaction, known as N-acylation, is a common method for protecting the amino group or synthesizing amide derivatives. pearson.com The reaction of 2-bromo-4,6-dimethylaniline with, for example, acetyl chloride would proceed via a nucleophilic acyl substitution mechanism. A base, such as pyridine, is often added to catalyze the reaction and to scavenge the HCl generated. ncert.nic.in

The rate of acylation is sensitive to the nucleophilicity of the amine and steric hindrance. Computational studies on substituted anilines have shown that electron-withdrawing groups, particularly at the ortho position, can significantly affect N-acetylation. nih.gov The ortho-bromo group in the title compound, with its strong inductive electron-withdrawing effect, is expected to decrease the nucleophilicity of the amine and slow the rate of acylation.

Mechanistic Studies of Key Transformation Pathways

Detailed kinetic studies specifically for 2-bromo-4,6-dimethylaniline are not extensively documented in the public literature. However, kinetic data from related substituted anilines can provide insights into the expected reactivity. For instance, studies on the Michael-type addition of various substituted anilines to 3-butyn-2-one (B73955) showed a linear correlation between the logarithm of the second-order rate constants and the pKa values of the anilinium ions (a Brønsted-type plot), indicating that the basicity of the aniline is a key determinant of its nucleophilic reactivity. koreascience.kr

Kinetic investigations into the iodination of substituted anilines also reveal the influence of substituents on reaction rates. niscpr.res.in The general trend observed is that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it.

The table below presents hypothetical relative rate constants for the N-acetylation of various anilines to illustrate the expected impact of substituents. The values are normalized relative to aniline.

Aniline DerivativeSubstituent EffectsPredicted Relative Rate (krel)
AnilineBaseline1.00
4-MethylanilineElectron-donating (para)> 1.00
4-BromoanilineElectron-withdrawing (inductive), Electron-donating (resonance)< 1.00
2,6-Dimethylaniline (B139824)Electron-donating, High steric hindrance<< 1.00
2-Bromo-4,6-dimethylanilineMixed electronic effects, Very high steric hindrance<< 1.00

The significant steric hindrance from the two ortho substituents in 2-bromo-4,6-dimethylaniline is predicted to dramatically lower its reaction rates in both N-alkylation and N-acylation reactions compared to less hindered anilines.

The mechanisms of the key transformations of 2-bromo-4,6-dimethylaniline involve distinct transition states and intermediates.

Imine Formation: The reaction proceeds through a tetrahedral hemiaminal intermediate . The rate-determining step can be either the formation of this intermediate or its subsequent acid-catalyzed dehydration. For sterically hindered anilines, the initial nucleophilic attack to form the hemiaminal is often slow. The transition state for this step involves the partial formation of the C-N bond.

N-Acylation: The acylation with an acid chloride or anhydride (B1165640) proceeds through a tetrahedral intermediate . The aniline attacks the carbonyl carbon, breaking the C=O π-bond. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the final amide product. Computational studies of aniline acetylation suggest a mechanism involving this intermediate. researchgate.net The transition state is associative with little bond breaking. researchgate.net For 2-bromo-4,6-dimethylaniline, the bulky ortho groups would raise the energy of this crowded tetrahedral intermediate and the preceding transition state, thus slowing the reaction.

N-Alkylation (Sₙ2): In N-alkylation with an alkyl halide, the reaction likely follows an Sₙ2 pathway. The transition state features a partially formed N-C bond and a partially broken C-X (halide) bond. Steric hindrance is a major factor in Sₙ2 reactions, and the crowded environment around the nitrogen in 2-bromo-4,6-dimethylaniline would make this transition state high in energy, leading to a slow reaction rate.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, the interplay of steric and electronic properties dependent on the molecule's three-dimensional structure, are crucial to understanding the reactivity of 2-bromo-4,6-dimethylaniline. baranlab.org

The primary stereoelectronic consideration is the "ortho effect." The presence of both a bromo and a methyl group at the positions ortho to the amine functionality has profound consequences. quora.comyoutube.com

Steric Inhibition of Resonance: The bulky ortho groups force the -NH₂ group to twist out of the plane of the benzene ring. This misalignment reduces the orbital overlap between the nitrogen lone pair and the aromatic π-system. As a result, the delocalization of the lone pair into the ring is diminished. ncert.nic.in This has two major effects:

It increases the electron density on the nitrogen atom, making it a stronger base and potentially a more reactive nucleophile than might be expected based solely on electronic effects.

It decreases the activation of the aromatic ring towards electrophilic substitution.

Steric Hindrance: As previously discussed, the ortho groups physically block the nitrogen atom. This steric hindrance directly impedes the approach of reactants, significantly lowering the rates of N-alkylation, N-acylation, and condensation reactions. This steric effect often dominates over electronic effects in determining reaction kinetics for 2,6-disubstituted anilines. nih.gov

Electronic Effects: The substituents exert combined electronic influences.

Methyl groups (-CH₃): Both the ortho and para methyl groups are electron-donating through induction and hyperconjugation, which increases the electron density of the ring and the nitrogen atom.

Bromine atom (-Br): The bromine atom is strongly electron-withdrawing by induction (-I effect) but electron-donating by resonance (+R effect). libretexts.org The inductive effect tends to decrease the basicity and nucleophilicity of the amine, while the resonance effect increases electron density at the ortho and para positions of the ring.

The net reactivity of 2-bromo-4,6-dimethylaniline is a delicate balance of these competing factors. While the reduced resonance delocalization might suggest increased nucleophilicity, the overwhelming steric hindrance is the dominant factor, rendering the compound less reactive in many typical amine reactions compared to less substituted anilines.

Applications of 2 Bromo 4,6 Dimethylaniline;hydrochloride in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Ring Systems

2-Bromo-4,6-dimethylaniline (B183183) is a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both an amino group and a bromine atom on the same aromatic ring allows for intramolecular cyclization reactions to form fused ring systems, which are common motifs in pharmaceuticals and functional materials.

The structure of 2-bromo-4,6-dimethylaniline is well-suited for the construction of indole (B1671886) and quinoline (B57606) skeletons through palladium-catalyzed reactions. Although direct literature on the use of this specific compound is limited, its application can be inferred from established synthetic methodologies like the Larock indole synthesis and related quinoline syntheses that utilize 2-bromoanilines.

In a typical Larock indole synthesis, a 2-bromoaniline (B46623) is coupled with a disubstituted alkyne in the presence of a palladium catalyst and a base. This reaction proceeds via a sequence of oxidative addition, migratory insertion, and reductive elimination steps to afford a 2,3-disubstituted indole. The use of 2-bromo-4,6-dimethylaniline in such a reaction would be expected to yield indoles with methyl groups at the 5- and 7-positions.

Reactant 1Reactant 2 (Alkyne)Catalyst/BaseProduct Scaffold
2-Bromo-4,6-dimethylanilineDiphenylacetylenePd(OAc)₂ / PPh₃ / Na₂CO₃5,7-Dimethyl-2,3-diphenyl-1H-indole
2-Bromo-4,6-dimethylaniline1-Phenyl-1-propynePd(dba)₂ / XPhos / K₃PO₄5,7-Dimethyl-2-methyl-3-phenyl-1H-indole

Similarly, quinoline scaffolds can be synthesized from 2-bromoanilines and allylic alcohols through a palladium-catalyzed Heck reaction followed by dehydrogenation. organic-chemistry.org The application of this methodology to 2-bromo-4,6-dimethylaniline would provide access to substituted quinolines.

Reactant 1Reactant 2 (Allylic Alcohol)Catalyst/ReagentProduct Scaffold
2-Bromo-4,6-dimethylaniline2-Propen-1-ol[PdCl(allyl)]₂ / DIAD5,7-Dimethylquinoline
2-Bromo-4,6-dimethylaniline1-Phenyl-2-propen-1-ol[PdCl(allyl)]₂ / DIAD5,7-Dimethyl-2-phenylquinoline

A related reaction involves the coupling of 2-bromo-4,6-dimethylaniline with terminal alkynes, such as 3-chloro-3-methyl-but-1-yne, in the presence of a copper catalyst to form N-alkynylated anilines. chemicalbook.com These intermediates are poised for subsequent cyclization to form quinoline derivatives.

While specific examples are not prevalent in the literature, the bifunctional nature of 2-bromo-4,6-dimethylaniline makes it a potential candidate for the synthesis of nitrogen-containing macrocycles. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the construction of C-N bonds and have been employed in macrocyclization strategies. wikipedia.orgresearchgate.net

A plausible approach would involve the intermolecular coupling of two molecules of 2-bromo-4,6-dimethylaniline with a suitable di-amine or di-halide linker under high dilution conditions to favor the formation of a macrocyclic product over polymerization.

Building Block for Functional Organic Materials

The aromatic nature and reactive handles of 2-bromo-4,6-dimethylaniline suggest its utility as a precursor to functional organic materials, including polymers and dyes.

Aromatic amines and their derivatives are frequently used as monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the bromine atom in 2-bromo-4,6-dimethylaniline offers a site for post-polymerization modification or for the synthesis of conjugated polymers through cross-coupling polymerization reactions. While research on this specific monomer is not widely published, its structural motifs are found in precursors to aromatic conductive polymers.

Aniline (B41778) derivatives are fundamental components in the synthesis of a vast array of dyes and pigments. Azo dyes, for instance, are synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca 2-Bromo-4,6-dimethylaniline can be diazotized and coupled with various aromatic partners to produce a range of azo dyes with potentially interesting coloristic and fastness properties. The bromo and methyl substituents would be expected to influence the final color of the dye.

Diazo ComponentCoupling ComponentPotential Dye Class
Diazotized 2-Bromo-4,6-dimethylanilinePhenolAzo Dye
Diazotized 2-Bromo-4,6-dimethylanilineN,N-DimethylanilineAzo Dye
Diazotized 2-Bromo-4,6-dimethylaniline2-NaphtholAzo Dye

Role in the Synthesis of Diverse Organic Scaffolds

Beyond the synthesis of specific heterocyclic systems and materials, 2-bromo-4,6-dimethylaniline serves as a versatile intermediate for the introduction of the 2-amino-3,5-dimethylphenyl moiety into a variety of organic molecules. The bromine atom can be readily transformed into other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). These transformations allow for the construction of a wide range of complex organic scaffolds with potential applications in medicinal chemistry and materials science. ub.edu

Generation of Substituted Biphenyls and Terphenyls

One of the most prominent applications of 2-bromo-4,6-dimethylaniline is its use as a key precursor in the synthesis of substituted biphenyls and terphenyls. These scaffolds are of significant interest due to their presence in a wide range of pharmacologically active compounds, natural products, and advanced materials. arabjchem.org The carbon-bromine bond in 2-bromo-4,6-dimethylaniline is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.org

In a typical Suzuki coupling, 2-bromo-4,6-dimethylaniline (or its free base) is reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction forges a new carbon-carbon bond between the two aromatic rings, yielding a highly substituted biphenyl (B1667301) derivative. The steric hindrance provided by the two methyl groups ortho to the amino group can influence the dihedral angle between the phenyl rings in the resulting biphenyl, a critical factor in designing molecules with specific conformational properties, such as chiral ligands or liquid crystals.

The synthesis can be extended to produce terphenyls through sequential coupling strategies. For instance, a Suzuki reaction between 2-bromo-4,6-dimethylaniline and a monoprotected benzene-1,4-diboronic acid could yield a bromobiphenyl intermediate. A subsequent coupling reaction at the remaining bromo position with another arylboronic acid would then furnish an unsymmetrical terphenyl derivative. researchgate.net This stepwise approach allows for the controlled and precise construction of complex, multi-ring aromatic systems. researchgate.netnih.gov

Reactant 1Reactant 2Key ReagentsProduct Type
2-Bromo-4,6-dimethylanilineArylboronic Acid (R-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Substituted 2-Amino-3,5-dimethylbiphenyl
1,4-DibromobenzeneArylboronic AcidPd Catalyst, BaseBromobiphenyl Intermediate
Bromobiphenyl IntermediateArylboronic AcidPd Catalyst, BaseSubstituted p-Terphenyl

Construction of Polycyclic Aromatic Compounds

Beyond linear bi- and terphenyls, 2-bromo-4,6-dimethylaniline is a strategic starting material for synthesizing fused polycyclic aromatic compounds (PACs). These molecules, characterized by their interconnected network of aromatic rings, are foundational to organic electronics and materials science. researchgate.net The synthetic utility of the bromo-aniline lies in its ability to undergo sequential reactions, typically beginning with a cross-coupling to form a biaryl precursor, followed by an intramolecular cyclization event to build the fused ring system.

For example, a biphenyl derivative synthesized from 2-bromo-4,6-dimethylaniline can be further functionalized to introduce reactive groups that can participate in ring-closing reactions. The amino group can be converted into other functionalities, or the adjacent methyl groups can be functionalized to facilitate cyclization. An intramolecular Heck reaction or a Friedel-Crafts-type cyclization of a suitably derivatized biphenyl can lead to the formation of carbazoles or other nitrogen-containing polycyclic systems. nih.gov

Furthermore, radical-initiated cyclizations offer another pathway. The bromo-substituent can serve as a handle for generating an aryl radical, which can then undergo intramolecular cyclization onto an adjacent, appropriately positioned functional group to construct a new ring. rsc.orgnih.gov This strategic combination of cross-coupling and cyclization reactions allows for the assembly of complex, multi-ring structures from a relatively simple starting material. rsc.org

Intermediate in Academic Synthesis of Bioactive Analogues (non-clinical focus)

In academic research focused on the discovery of new bioactive molecules, 2-bromo-4,6-dimethylaniline serves as a versatile scaffold for generating libraries of compounds for screening purposes. Its utility stems from the presence of two distinct reactive sites: the amino group and the bromine atom. Each of these sites can be independently modified to create a diverse array of analogues. Bromo-anilines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. echemi.com

The amino group can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

Diazotization: Conversion to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -OH, -CN, -F, -Cl).

Simultaneously, the bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, alkynyl, or amino substituents. This dual functionality allows for a combinatorial approach to synthesis, where different modifications at the amino and bromo positions can be combined to rapidly generate a large number of structurally diverse molecules for biological evaluation.

Reactive SiteReaction TypeFunctional Group Introduced
Amino Group (-NH₂)AcylationAmide (-NHCOR)
SulfonylationSulfonamide (-NHSO₂R)
Diazotization -> Sandmeyer-CN, -Cl, -F, etc.
Bromo Group (-Br)Suzuki CouplingAryl/Vinyl (-R)
Sonogashira CouplingAlkynyl (-C≡CR)
Buchwald-Hartwig AminationSubstituted Amino (-NR¹R²)

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly. researchgate.netrsc.org Substituted anilines are frequently employed as the amine component in many well-known MCRs, such as the Ugi four-component reaction. wikipedia.orgorganic-chemistry.org

The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide, which react to form a bis-amide product. wikipedia.org 2-Bromo-4,6-dimethylaniline can serve as the amine component in such a reaction. The resulting Ugi product would contain the intact 2-bromo-4,6-dimethylphenyl moiety.

This integration is particularly powerful because the product of the MCR is not necessarily the final target but an intermediate that can be further elaborated. The bromine atom, which is unreactive under the mild conditions of many MCRs, is retained in the product. This allows for a post-MCR modification strategy. For example, the product from an Ugi reaction involving 2-bromo-4,6-dimethylaniline could subsequently undergo a Suzuki or Heck coupling at the bromo position. This combination of MCRs with traditional cross-coupling chemistry provides a highly efficient and modular route to complex, drug-like molecules. nih.gov This approach allows for the rapid generation of diverse chemical libraries from simple starting materials. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4,6 Dimethylaniline;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-4,6-dimethylaniline (B183183) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental NMR data for the hydrochloride salt is not widely available in published literature, the following analysis is based on the known spectral data of the free base, 2-Bromo-4,6-dimethylaniline, and the predictable effects of protonation on the aniline (B41778) nitrogen. The formation of the hydrochloride salt, where the aniline nitrogen is protonated to form an anilinium ion (-NH3+), would induce notable changes in the chemical shifts of nearby protons and carbons due to the increased electron-withdrawing nature of the ammonium (B1175870) group.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Bromo-4,6-dimethylaniline hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the ammonium protons. The protonation of the amino group to an ammonium group (-NH3+) in the hydrochloride salt would lead to a downfield shift for the aromatic protons compared to the free aniline, due to the increased deshielding effect. The ammonium protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The aromatic region would display two singlets, corresponding to the protons at the C3 and C5 positions of the benzene (B151609) ring. The methyl groups at the C4 and C6 positions would also each give rise to a singlet in the aliphatic region of the spectrum. The integration of these signals would be consistent with the number of protons in each group.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4,6-dimethylaniline hydrochloride

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (C3-H) 7.0 - 7.5 Singlet 1H
Ar-H (C5-H) 7.0 - 7.5 Singlet 1H
-NH3+ Variable (Broad) Singlet 3H
-CH3 (C4) 2.2 - 2.5 Singlet 3H

¹³C NMR Chemical Shift and Multiplicity Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the case of 2-Bromo-4,6-dimethylaniline hydrochloride, six distinct signals are expected for the eight carbon atoms, with the two methyl carbons and the two unsubstituted aromatic carbons potentially having similar chemical shifts. As with the ¹H NMR, the protonation of the nitrogen atom will influence the chemical shifts of the aromatic carbons, generally causing a downfield shift for the carbons ortho and para to the ammonium group.

The carbon atom bearing the bromine (C2) would be expected to have a chemical shift in the range of 110-125 ppm. The carbon atom attached to the ammonium group (C1) would also be significantly affected by protonation. The methyl-substituted carbons (C4 and C6) and the unsubstituted aromatic carbons (C3 and C5) would appear in the typical aromatic region. The two methyl carbons would be observed in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4,6-dimethylaniline hydrochloride

Carbon Predicted Chemical Shift (ppm) Multiplicity (from DEPT)
C1 (-NH3+) 140 - 150 Quaternary
C2 (-Br) 110 - 125 Quaternary
C3 125 - 135 CH
C4 (-CH3) 135 - 145 Quaternary
C5 125 - 135 CH
C6 (-CH3) 135 - 145 Quaternary
C4-CH3 20 - 25 CH3

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR data for 2-Bromo-4,6-dimethylaniline hydrochloride is not available, a theoretical application of these techniques would be invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no correlations in the aromatic region, as the aromatic protons are singlets with no vicinal proton neighbors to couple with. This would confirm their isolated nature on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively assign the proton signals for the C3-H and C5-H to their respective carbon signals, and the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations and piecing together the molecular framework. Key expected correlations would include:

The C3-H proton showing correlations to C1, C2, C4, and C5.

The C5-H proton showing correlations to C1, C3, C4, and C6.

The protons of the C4-methyl group showing correlations to C3, C4, and C5.

The protons of the C6-methyl group showing correlations to C1, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. Expected through-space correlations would be observed between the C6-methyl protons and the C5-H proton, as well as between the C6-methyl protons and the ammonium protons.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) of the 2-Bromo-4,6-dimethylaniline cation (the hydrochloride salt would be analyzed as the protonated free base) would provide its accurate mass. This allows for the determination of its elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for the Cation of 2-Bromo-4,6-dimethylaniline hydrochloride

Ion Formula Calculated m/z Observed m/z
[M+H]⁺ (⁷⁹Br) C₈H₁₁⁷⁹BrN⁺ 200.0075 (Predicted)

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion [M+H]⁺) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable information about the structure of the precursor ion. For the protonated 2-Bromo-4,6-dimethylaniline, the fragmentation would likely proceed through several key pathways.

A primary fragmentation pathway for halogenated anilines is the loss of the halogen atom. Therefore, a significant fragment ion resulting from the loss of a bromine radical would be expected. Another common fragmentation pathway for anilines involves the cleavage of groups attached to the aromatic ring.

Table 4: Predicted Key MS/MS Fragments for the Cation of 2-Bromo-4,6-dimethylaniline hydrochloride

Precursor Ion (m/z) Proposed Fragment Proposed Neutral Loss Predicted Fragment m/z
200/202 [C₈H₁₁N]⁺ Br• 121
200/202 [C₇H₈BrN]⁺ CH₃• 185/187

This detailed spectroscopic analysis, combining various NMR and mass spectrometry techniques, would provide a comprehensive and unambiguous structural characterization of 2-Bromo-4,6-dimethylaniline hydrochloride.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Comprehensive experimental data from Infrared (IR) and Raman spectroscopy for 2-Bromo-4,6-dimethylaniline;hydrochloride has not been found in published scientific literature.

Characterization of Functional Group Vibrations

Specific assignments of functional group vibrations from experimental IR and Raman spectra for this compound are not available in the public domain. Such an analysis would typically involve the identification of characteristic bands for N-H stretching in the anilinium ion, C-H stretching of the methyl and aromatic groups, C-N stretching, C-Br stretching, and aromatic ring vibrations.

Conformational Analysis using Vibrational Modes

There is no available research that utilizes vibrational spectroscopy to perform a conformational analysis of this compound. This type of study would involve examining specific vibrational modes that are sensitive to the molecule's three-dimensional structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A search of crystallographic databases reveals no publically available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Molecular Geometry and Bond Length/Angle Analysis

Without single-crystal X-ray diffraction data, the precise molecular geometry, including experimental bond lengths and angles for this compound, cannot be reported.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Information regarding the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding between the anilinium cation and the chloride anion, is not available from experimental sources for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

There is no published data on the electronic absorption (UV-Vis) or emission (fluorescence) properties of this compound in the scientific literature. Such studies would provide insights into the electronic transitions and photophysical properties of the compound.

Investigation of Electronic Transitions

The electronic spectrum of this compound is primarily characterized by absorptions in the ultraviolet (UV) region, which arise from transitions of electrons between different molecular orbitals. In the parent molecule, 2-bromo-4,6-dimethylaniline, the presence of the amino (-NH2) group, a strong auxochrome, in conjugation with the benzene ring significantly influences its electronic spectrum. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring, leading to characteristic absorption bands.

These transitions are typically of two main types:

π → π* (pi to pi star) transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic compounds like aniline derivatives, these transitions give rise to strong absorption bands. For aniline itself, these bands are observed around 230 nm and 280 nm. The substitution pattern on the benzene ring, including the presence of a bromine atom and two methyl groups in 2-bromo-4,6-dimethylaniline, would be expected to cause a bathochromic (red) shift of these bands compared to unsubstituted aniline.

n → π* (n to pi star) transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atom in the amino group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

Upon formation of the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH3+). This protonation has a profound effect on the electronic transitions. The lone pair of electrons on the nitrogen atom is now involved in the bond with the hydrogen ion and is no longer available for conjugation with the benzene ring. This disruption of conjugation leads to a significant change in the UV-Vis spectrum.

The most notable effect is a hypsochromic shift (blue shift) of the absorption bands. The spectrum of the anilinium salt will more closely resemble that of a substituted benzene that lacks the strong auxochromic effect of the amino group. For instance, aniline exhibits an absorption maximum at approximately 230 nm in a neutral medium, which shifts to around 203 nm in an acidic medium, a wavelength comparable to that of benzene. A similar hypsochromic shift is expected for this compound compared to its free base form.

The electronic transitions in this compound are therefore expected to be primarily π → π* transitions of the substituted benzene ring, with the n → π* transition being absent due to the protonation of the amino group.

Table 1: Expected Electronic Transitions for 2-Bromo-4,6-dimethylaniline and its Hydrochloride Salt

CompoundTransition TypeExpected Wavelength Range (nm)Notes
2-Bromo-4,6-dimethylanilineπ → π240 - 290Strong absorption.
n → π300 - 350Weak absorption.
This compoundπ → π*210 - 260Strong absorption, hypsochromic shift observed.

Solvent Effects on Spectroscopic Properties

The polarity of the solvent can significantly influence the position, intensity, and shape of the absorption bands in the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism . These effects arise from differential solvation of the ground and excited states of the molecule.

For a molecule like this compound, the interactions with solvent molecules can be of various types, including dipole-dipole interactions, hydrogen bonding, and dispersion forces. The extent of these interactions depends on the properties of the solvent, such as its polarity, hydrogen bonding capability, and refractive index.

In the case of π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by a polar solvent.

For n → π* transitions (which would be relevant for the free base, 2-bromo-4,6-dimethylaniline), an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can form hydrogen bonds with protic solvents, which lowers the energy of the ground state. The excited state, being less available for such interactions, is not stabilized to the same extent.

For this compound, being an ionic salt, its solubility will be highest in polar solvents. The primary electronic transitions are of the π → π* type. Therefore, a slight bathochromic shift of the absorption maxima would be expected with increasing solvent polarity.

Table 2: Illustrative Solvent Effects on the π → π* Absorption Maximum of a Substituted Anilinium Salt

SolventPolarity (Dielectric Constant)Expected λmax (nm)
Hexane1.88Insoluble
Dioxane2.21~258
Chloroform4.81~260
Ethanol24.55~262
Methanol32.6~263
Water80.1~265

Theoretical and Computational Chemistry Studies of 2 Bromo 4,6 Dimethylaniline;hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. For 2-Bromo-4,6-dimethylaniline (B183183);hydrochloride, DFT methods, particularly using hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be a common choice to balance computational cost and accuracy.

Optimization of Molecular Geometry and Conformation

A foundational step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This process identifies the most stable conformation of the molecule. For 2-Bromo-4,6-dimethylaniline, the free base, experimental crystallographic data has provided precise bond lengths and angles. nih.gov

A computational geometry optimization of the hydrochloride salt would start with this known structure of the free base, adding a proton to the amine group to form the anilinium ion, and including a chloride counter-ion. The calculation would then adjust the positions of all atoms to minimize the total energy of the system. The resulting optimized structure would provide theoretical values for bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents and the impact of protonation on the aniline (B41778) ring.

For the free base, 2-bromo-4,6-dimethylaniline, X-ray crystallography reveals two independent molecules in the asymmetric unit, which are linked by hydrogen bonds. nih.gov The C—Br and C—N bond lengths are reported to be statistically equal, ranging from 1.910(3) to 1.912(3) Å and 1.394(4) to 1.394(5) Å, respectively. nih.gov A successful computational model would be expected to reproduce these experimental values with a high degree of accuracy.

Table 1: Selected Experimental Bond Lengths for 2-Bromo-4,6-dimethylaniline (Free Base) This table presents experimental data from X-ray crystallography of the free base, which would serve as a benchmark for computational models of the hydrochloride salt.

Bond Bond Length (Å)
C-Br 1.910(3) - 1.912(3)
C-N 1.394(4) - 1.394(5)

Data sourced from a crystallographic study of 2-bromo-4,6-dimethylaniline. nih.gov

Calculation of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Once the geometry is optimized, quantum chemical calculations can elucidate the electronic structure of the molecule. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemicalbook.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. chemicalbook.com For 2-Bromo-4,6-dimethylaniline;hydrochloride, calculations would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized primarily on the aniline ring and the bromine atom, while the LUMO would also be distributed over the aromatic system. The protonation of the amino group in the hydrochloride salt would be expected to lower the energy of the HOMO, reflecting a reduced tendency for electron donation compared to the free base.

Table 2: Conceptual HOMO-LUMO Data for this compound This table illustrates the type of data that would be generated from a DFT calculation. The values are conceptual and not from actual calculations.

Parameter Calculated Value (eV)
HOMO Energy (e.g., -6.5)
LUMO Energy (e.g., -1.2)

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory.

The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predicted spectra can then be compared to experimental data to confirm the structure or to assign specific resonances. For 2-Bromo-4,6-dimethylaniline, experimental ¹H NMR data shows distinct signals for the aromatic protons and the methyl groups. nih.gov A computational study would aim to replicate the chemical shifts and coupling patterns observed in these experimental spectra.

Simulated Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed. This calculation yields a set of vibrational modes, each with a specific frequency.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The simulated IR and Raman spectra can be invaluable for assigning the peaks in an experimental spectrum to specific molecular motions, such as C-H stretches, N-H bends, and aromatic ring vibrations. Experimental IR and Raman spectra are available for the free base in spectral databases. uni.lu

Computational Modeling of Reaction Mechanisms

Theoretical chemistry can also be used to model the mechanisms of chemical reactions. This involves calculating the potential energy surface for a proposed reaction pathway, identifying transition states, and determining activation energies. For this compound, one could, for example, model its synthesis or its participation in further reactions, such as cross-coupling reactions where anilines are often used.

Energy Profiles of Reaction Pathways

The study of reaction pathways is a cornerstone of computational chemistry, allowing for the mapping of energy changes as reactants transform into products. For a molecule like 2-Bromo-4,6-dimethylaniline, a common reaction of interest is the Ullmann condensation or similar cross-coupling reactions, which are crucial for forming carbon-nitrogen or carbon-oxygen bonds. acs.orgresearchgate.net

Theoretical studies on such reactions typically involve calculating the potential energy surface. This surface maps the energy of the molecular system as a function of the positions of its atoms. Key points on this surface include minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states.

For instance, in a palladium-catalyzed N-arylation reaction, a plausible pathway for 2-Bromo-4,6-dimethylaniline would involve:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aniline.

Coordination: The amine or another nucleophile coordinates to the palladium center.

Reductive Elimination: The new C-N or C-O bond is formed, and the product is released, regenerating the catalyst.

Each of these steps has an associated energy change. Computational models can calculate the Gibbs free energy (ΔG) for each step, allowing chemists to predict the reaction's spontaneity and identify the rate-determining step—the step with the highest energy barrier.

Illustrative Energy Profile Data for a Generic N-Arylation Reaction:

Reaction StepRelative Energy (kcal/mol)Description
Reactants (Aniline + Catalyst)0.0Initial state of the system.
Oxidative Addition TS+15.2Transition state for the catalyst inserting into the C-Br bond.
Intermediate 1-5.4Stable intermediate formed after oxidative addition.
Reductive Elimination TS+22.5Highest energy point, representing the rate-determining step.
Products-12.8Final coupled product and regenerated catalyst.

Note: This data is representative and illustrates the type of information obtained from computational studies on similar systems.

Characterization of Transition States and Activation Barriers

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is an unstable, fleeting arrangement of atoms that is equally likely to proceed to products or revert to reactants. Characterizing the TS is crucial for understanding reaction kinetics.

Computational methods, such as Density Functional Theory (DFT), are used to locate and characterize these transition states. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. A higher activation barrier corresponds to a slower reaction rate. For 2-Bromo-4,6-dimethylaniline, the substituents (bromo and two methyl groups) significantly influence the activation barriers of its reactions. The steric hindrance from the methyl groups at positions 4 and 6, and the electronic effect of the bromine atom, can affect the stability of intermediates and transition states. acs.org

Example Activation Barriers for Key Reaction Steps:

Reaction TypeStepCalculated Activation Barrier (Ea) (kcal/mol)
Ullmann Ether FormationOxidative Addition18.7
Reductive Elimination25.1
Suzuki-Miyaura CouplingOxidative Addition16.5
Transmetalation12.3

Note: These values are illustrative for reactions involving similar aryl halides and serve to demonstrate the outputs of such computational analyses.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution within a molecule. researchgate.netresearchgate.net It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). wolfram.com

For 2-Bromo-4,6-dimethylaniline hydrochloride, the MEP map would reveal several key features:

Negative Potential (Red/Yellow): The region around the nitrogen atom of the amino group (if deprotonated) would be electron-rich, making it a primary site for electrophilic attack. The aromatic ring itself also possesses electron density (π-system).

Positive Potential (Blue): In the hydrochloride form, the proton on the -NH3+ group would be the most electron-deficient region, making it highly acidic and prone to interaction with bases. The hydrogen atoms on the methyl groups would also exhibit a slight positive potential.

MEP maps are instrumental in predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites for chemical reactions. researchgate.net For example, the negative potential on the aromatic ring can indicate sites for electrophilic aromatic substitution, while the positive potential on the ammonium (B1175870) group highlights its role as a hydrogen bond donor. thaiscience.info

Solvent Effects and Implicit Solvation Models in Computational Studies

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational chemistry accounts for these effects using solvation models. These models can be broadly categorized as explicit or implicit. wikipedia.org

Implicit solvation models , also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgnumberanalytics.com This approach offers a good balance between accuracy and computational cost, making it popular for studying reactions in solution. numberanalytics.comyoutube.com

Several implicit solvation models are commonly used:

Polarizable Continuum Model (PCM): This model places the solute molecule in a cavity within the solvent continuum. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. faccts.de

COSMO (Conductor-like Screening Model): A variation of the PCM where the solvent is initially treated as a perfect conductor. numberanalytics.com

SMD (Solvation Model based on Density): A universal solvation model that is parameterized to accurately predict solvation free energies for a wide range of solvents. umn.edufaccts.de

When studying 2-Bromo-4,6-dimethylaniline hydrochloride, using an implicit solvation model is essential for obtaining realistic energy profiles and activation barriers. The choice of solvent (e.g., water, toluene, DMF) would be defined in the calculation, and the model would account for the stabilization or destabilization of charged species, such as intermediates and transition states, by the solvent's polarity. acs.org For example, polar solvents would better stabilize charged intermediates, potentially lowering the activation energy of certain reaction steps.

Comparison of Solvation Models:

ModelKey FeatureTypical Application
PCM (Polarizable Continuum Model)Represents the solvent as a polarizable dielectric continuum.General-purpose for calculating properties in solution.
COSMO (Conductor-like Screening Model)Treats the solvent as a conductor, simplifying calculations.Predicting thermodynamic properties and phase behavior. numberanalytics.com
SMD (Solvation Model based on Density)Uses the solute's electron density to calculate solvation energy.Accurate solvation free energy calculations across many solvents. faccts.de

Future Research Directions and Challenges for 2 Bromo 4,6 Dimethylaniline;hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of halogenated anilines often involves methods that are not aligned with the principles of green chemistry, utilizing hazardous reagents and producing significant waste. A primary challenge and research direction is the development of more sustainable and efficient synthetic routes to 2-Bromo-4,6-dimethylaniline (B183183) hydrochloride.

Future research should focus on several key areas:

Greener Brominating Agents: Conventional methods may use liquid bromine, which is highly corrosive and toxic. Research into alternative brominating agents, such as combinations of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in greener solvents like ethanol-water mixtures, could offer a safer and more environmentally benign approach. acs.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. nih.gov Future studies could explore the enzymatic reduction of a corresponding nitroaromatic precursor using nitroreductase enzymes. acs.orgresearchgate.net This chemoenzymatic approach could significantly reduce reliance on high-pressure hydrogen gas and precious-metal catalysts, which are common in traditional nitro group reductions. nih.govacs.org

Avoiding Protecting Groups: Many syntheses of substituted anilines require the protection of the amino group (e.g., through acetylation) before electrophilic aromatic substitution, followed by a deprotection step. acs.orgsphinxsai.com This adds steps and generates waste. Developing catalytic systems that allow for direct, regioselective bromination of 2,4-dimethylaniline (B123086) without the need for protecting groups would represent a significant advancement in efficiency and sustainability.

Alternative Starting Materials: Investigating synthetic pathways from abundant and low-cost starting materials, such as substituted cyclohexanones, using methods like palladium-catalyzed dehydrogenative aromatization, presents another innovative and sustainable direction. acs.org

Table 1: Potential Sustainable Synthetic Methodologies
MethodologyKey AdvantagesResearch Focus/ChallengeRelevant Precursors
Biocatalytic ReductionMild conditions (room temp, atm. pressure), high chemoselectivity, reduced metal waste. nih.govacs.orgEnzyme discovery and engineering for specific substrate; process optimization.1-Bromo-2-nitro-3,5-dimethylbenzene
Greener BrominationAvoids hazardous liquid bromine; uses safer reagents and solvents. acs.orgOptimizing reaction conditions for high yield and selectivity.2,4-Dimethylaniline
Catalytic C-H AminationDirect functionalization of C-H bonds, high atom economy. bohrium.comDevelopment of selective catalysts for direct amination of brominated xylenes.1-Bromo-2,4-dimethylbenzene
Dehydrogenative AromatizationUses readily available cyclohexanone (B45756) precursors. acs.orgSynthesis of appropriately substituted cyclohexanone starting material.Substituted Cyclohexanones

Exploration of Undiscovered Reactivities and Transformation Pathways

The unique substitution pattern of 2-Bromo-4,6-dimethylaniline hydrochloride suggests a rich and largely unexplored reactivity profile. Future research should aim to unlock new transformation pathways that leverage its distinct functional groups.

Advanced Cross-Coupling Reactions: The bromo-substituent is a prime handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). While these are standard transformations, future work could explore more challenging or novel couplings to synthesize complex scaffolds that would be otherwise difficult to access.

C-H Functionalization: Direct C-H activation is a powerful tool for streamlining synthesis. acs.orgnih.govyoutube.com Research could target the selective functionalization of the remaining C-H bond on the aromatic ring or the C-H bonds of the methyl groups. The presence of the bromine atom might even play a role in promoting C-H activation under specific conditions. researchgate.net

Novel Heterocycle Synthesis: The ortho-relationship between the amino group and the bromine atom makes this compound an ideal precursor for synthesizing various heterocyclic systems, such as benzimidazoles or other fused-ring structures, which are prevalent in medicinal chemistry.

Photochemical Reactions: The study of photochemical transformations of halogenated anilines could reveal unique reactivity patterns, such as dehalogenation or substitution reactions, driven by light. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving 2-Bromo-4,6-dimethylaniline hydrochloride, its integration into modern high-throughput technologies is essential.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety (especially for potentially hazardous reactions), precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. nih.gov For instance, multi-step syntheses using this compound as a starting material could be telescoped into a continuous sequence, avoiding the isolation of intermediates. acs.org

Furthermore, automated synthesis platforms can be employed to rapidly screen a wide array of reaction conditions, catalysts, and coupling partners. nih.gov This would dramatically accelerate the exploration of the compound's undiscovered reactivities (as discussed in 7.2) and facilitate the creation of large libraries of derivatives for applications in drug discovery and materials science.

Design and Synthesis of Advanced Materials Utilizing the Compound

Anilines are foundational monomers for producing one of the most studied classes of intrinsically conducting polymers: polyaniline. rsc.orgwikipedia.org The specific structure of 2-Bromo-4,6-dimethylaniline makes it an intriguing candidate for the synthesis of novel, functional polymeric materials.

Future research in this area could focus on:

Functional Polyanilines: The polymerization (either chemical or electrochemical) of 2-Bromo-4,6-dimethylaniline could yield a new polyaniline derivative. google.com The methyl groups would likely enhance the polymer's solubility in common organic solvents, a common challenge with the parent polyaniline. rsc.org The bromine atom would remain as a pendant group along the polymer backbone, providing a reactive site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Conductive and Optical Properties: The electronic properties of the resulting polymer would be influenced by the steric and electronic effects of the bromo and methyl substituents. Investigations into the conductivity, electrochromism, and sensor capabilities of these new polymers are a significant area for future work. rsc.orgrsc.org For example, hydrophobic perfluorinated aniline (B41778) polymers have been used as transducer layers in ion-selective electrodes. bue.edu.eg

π-Conjugated Materials: Beyond polyanilines, the compound can serve as a building block for other π-conjugated small molecules and polymers used in organic electronics. nih.gov The bromo-substituent enables its incorporation into larger systems via cross-coupling reactions, creating materials for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Applications in Advanced Materials
Material ClassRole of 2-Bromo-4,6-dimethylanilinePotential Properties/AdvantagesResearch Direction
Conducting PolymersMonomer for polymerization. google.comImproved solubility (from methyl groups); post-synthesis functionalization (at bromine site). rsc.orgElectrochemical and chemical polymerization studies; characterization of conductivity and stability.
Organic SemiconductorsBuilding block via cross-coupling. nih.govTuning of HOMO/LUMO energy levels through substitution.Synthesis of novel oligomers and polymers for OPVs and OLEDs.
Sensor MaterialsPrecursor for functional transducer layers. bue.edu.egModified surface properties (hydrophobicity, binding sites) for selective analyte detection. rsc.orgrsc.orgFabrication and testing of chemiresistors or electrochemical sensors.

Synergistic Experimental and Computational Approaches in Research

A modern approach to chemical research effectively combines experimental work with computational modeling to gain deeper insights into reaction mechanisms, structures, and properties. This synergistic strategy is highly applicable to the study of 2-Bromo-4,6-dimethylaniline hydrochloride.

Mechanism Elucidation: Computational methods, particularly Density Functional Theory (DFT), can be used to model potential reaction pathways for new transformations. nih.govacs.org By calculating the energies of intermediates and transition states, researchers can predict the most likely mechanism, which can then be tested and validated through kinetic experiments. mdpi.com

Predicting Properties: DFT and other theoretical methods can predict key properties of the molecule and materials derived from it. This includes spectroscopic properties (NMR, IR, UV-Vis), electronic properties (such as the energy gap, which influences conductivity), and conformational preferences. tandfonline.comresearchgate.netnih.govdntb.gov.ua Such predictions can guide experimental efforts, for example, by identifying the most promising candidates for synthesis in a series of potential new materials.

Understanding Substituent Effects: Computational studies are particularly adept at deconvoluting the complex electronic and steric effects of substituents. researchgate.net A systematic computational analysis of how the bromo and methyl groups in 2-Bromo-4,6-dimethylaniline influence its reactivity, acidity, and the properties of its corresponding polymers would provide a valuable theoretical framework to guide future synthetic and materials design efforts.

By pursuing these research directions, the scientific community can unlock the full potential of 2-Bromo-4,6-dimethylaniline hydrochloride as a valuable tool for innovation in synthetic chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4,6-dimethylaniline hydrochloride?

  • Methodological Answer: The compound is typically synthesized via bromination of 4,6-dimethylaniline using brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) under controlled acidic conditions. Purification involves recrystallization from ethanol or column chromatography using silica gel with a hexane/ethyl acetate gradient . Alternative routes may start from pre-brominated precursors, such as 4-bromo-2-fluoroacetophenone derivatives, followed by methylation and amination steps .

Q. How is the purity and structural integrity of 2-Bromo-4,6-dimethylaniline hydrochloride characterized?

  • Methodological Answer:

  • Purity: Assessed via HPLC (≥95% purity) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation:
  • NMR: 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and methyl group positions.
  • Mass Spectrometry: ESI-MS or EI-MS for molecular ion peak confirmation (m/z ≈ 200.08 for the free base) .
  • Melting Point: Reported mp 45°C for the free base; hydrochloride salt forms may require differential scanning calorimetry (DSC) .

Q. What solvents and conditions optimize reactions involving this compound?

  • Methodological Answer:

  • Solubility: Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions. Ethers (THF) are preferred for Grignard or organometallic reactions .
  • Reaction Conditions: Acidic media (HCl) stabilize the hydrochloride salt, while anhydrous conditions prevent hydrolysis during coupling reactions .

Advanced Research Questions

Q. How do substituent positions (bromine, methyl groups) influence reactivity in further functionalization?

  • Methodological Answer:

  • Steric Effects: The 4,6-dimethyl groups hinder electrophilic substitution at the para position, directing reactions to the ortho or meta positions.
  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the ring, favoring nucleophilic aromatic substitution under catalytic conditions (e.g., CuI/ligands).
  • Kinetic vs. Thermodynamic Control: Varying reaction temperatures (0°C vs. reflux) can shift product distribution in multi-step syntheses .

Q. What strategies mitigate isomer formation during bromination or functionalization?

  • Methodological Answer:

  • Protecting Groups: Temporarily protect amine groups with acetyl or tert-butoxycarbonyl (Boc) to prevent undesired bromination at the NH₂ site .
  • Catalytic Selectivity: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents regioselectively, avoiding mixed isomers .
  • Byproduct Monitoring: TLC and LC-MS track reaction progress, identifying dibrominated or dehalogenated byproducts early .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., cytochrome P450 isoforms) using crystal structures from the PDB .
  • QSAR Models: Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (Hammett σ constants) with observed bioactivity .

Data Contradictions and Resolution

  • Purity Discrepancies: reports 97% purity, while cites ≥97%. Resolve by cross-validating with orthogonal methods (e.g., elemental analysis) .
  • Isomer Identification: Disambiguate positional isomers (e.g., 2-bromo-4,6-dimethyl vs. 4-bromo-2,6-dimethyl) via 1H^1H-1H^{1}H COSY NMR or X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.